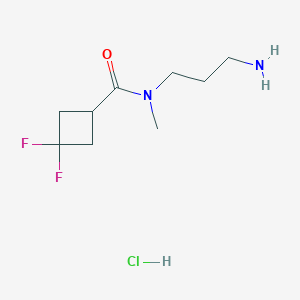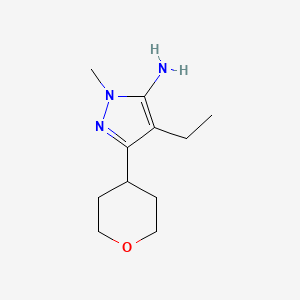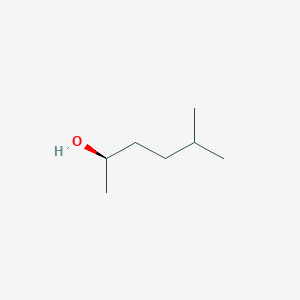
n-(4-(2-(Ethylamino)ethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(4-(2-(Ethylamino)ethyl)phenyl)acetamide: is an organic compound with the molecular formula C12H18N2O It is a derivative of acetamide and contains an ethylamino group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(4-(2-(Ethylamino)ethyl)phenyl)acetamide typically involves the reaction of 4-(2-(ethylamino)ethyl)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
- Dissolving 4-(2-(ethylamino)ethyl)aniline in a suitable solvent such as ethanol.
- Adding acetic anhydride to the solution while maintaining the temperature at around 0-5°C.
- Stirring the reaction mixture for several hours to allow the reaction to proceed.
- Isolating the product by filtration and purifying it through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as distillation and chromatography for purification.
Chemical Reactions Analysis
Types of Reactions: n-(4-(2-(Ethylamino)ethyl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring or the ethylamino group are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of this compound oxide.
Reduction: Formation of this compound hydride.
Substitution: Formation of halogenated derivatives such as this compound bromide.
Scientific Research Applications
Chemistry: n-(4-(2-(Ethylamino)ethyl)phenyl)acetamide is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules and can be used in the development of new materials.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may be used in assays to investigate enzyme activity or receptor binding.
Medicine: The compound is explored for its potential therapeutic applications. It may have pharmacological properties that make it useful in the development of new drugs.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of n-(4-(2-(Ethylamino)ethyl)phenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act on certain receptors to produce a therapeutic effect.
Comparison with Similar Compounds
n-(4-(2-(Methylamino)ethyl)phenyl)acetamide: Similar structure with a methylamino group instead of an ethylamino group.
n-(4-(2-(Dimethylamino)ethyl)phenyl)acetamide: Contains a dimethylamino group.
n-(4-(2-(Phenylamino)ethyl)phenyl)acetamide: Contains a phenylamino group.
Uniqueness: n-(4-(2-(Ethylamino)ethyl)phenyl)acetamide is unique due to its specific ethylamino substitution, which may confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
N-[4-[2-(ethylamino)ethyl]phenyl]acetamide |
InChI |
InChI=1S/C12H18N2O/c1-3-13-9-8-11-4-6-12(7-5-11)14-10(2)15/h4-7,13H,3,8-9H2,1-2H3,(H,14,15) |
InChI Key |
WCTDKJUEXIAREV-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCC1=CC=C(C=C1)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[1-(2,6-Dichlorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B13619456.png)
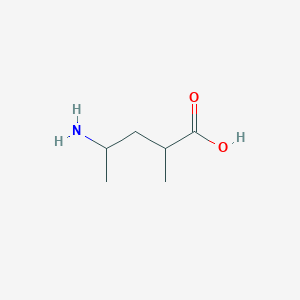
![N-{2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-5-methanesulfonylphenyl}-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B13619462.png)
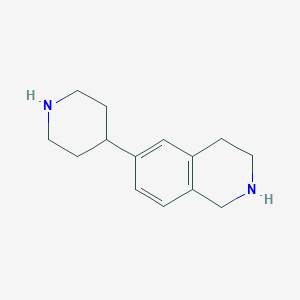
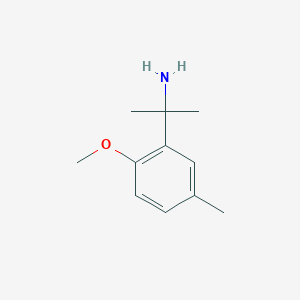


![2',4',6'-Trimethyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B13619484.png)
![5'h-4-Azaspiro[bicyclo[2.2.2]octane-2,4'-oxazol]-2'-amine](/img/structure/B13619485.png)
